N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
Description
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a heterocyclic compound featuring a 1,3,5-triazine core substituted with dimethylamino and methoxy groups at positions 4 and 6, respectively. The triazine ring is linked via a methylene bridge to a 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide moiety.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c1-21(2)15-18-12(19-16(20-15)23-3)9-17-14(22)10-5-4-6-11-13(10)25-8-7-24-11/h4-6H,7-9H2,1-3H3,(H,17,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSHGUSTJRQWLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=C3C(=CC=C2)OCCO3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selective Methoxylation at the C6 Position
Cyanuric chloride undergoes methoxylation at −10°C in anhydrous tetrahydrofuran (THF) using sodium methoxide (NaOMe) as the base. This step selectively substitutes the C6 chlorine with a methoxy group, yielding 2,4-dichloro-6-methoxy-1,3,5-triazine.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | −10°C |
| Solvent | THF |
| Base | Sodium methoxide |
| Yield | 92–95% |
Dimethylamination at the C4 Position
The C4 chlorine of 2,4-dichloro-6-methoxy-1,3,5-triazine is replaced with a dimethylamino group via reaction with dimethylamine hydrochloride in the presence of sodium bicarbonate. The reaction proceeds at 0–5°C in a water/dichloromethane biphasic system.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Solvent | Dichloromethane/water |
| Base | Sodium bicarbonate |
| Yield | 85–88% |
Aminomethylation at the C2 Position
The remaining C2 chlorine is substituted with aminomethyl group using benzylamine or ammonia under microwave irradiation (130°C, 10 minutes). Subsequent hydrogenolysis removes protecting groups if applicable.
Optimization Note
Microwave-assisted synthesis reduces reaction time from 12 hours (conventional heating) to 10 minutes while maintaining yields >90%.
Synthesis of 2,3-Dihydrobenzo[b]Dioxine-5-Carboxamide
The benzodioxine carboxamide moiety is prepared via ring-closing and oxidation steps:
Ring-Closing Reaction
3,4-Dihydroxybenzaldehyde reacts with 1,2-dibromoethane in a potassium hydroxide (KOH)/tetrabutylammonium bromide (TBAB) system at reflux to form 2,3-dihydrobenzo[b]dioxine-6-carbaldehyde.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | Reflux (100–110°C) |
| Catalyst | TBAB (5 mol%) |
| Base | KOH (5 equiv) |
| Yield | 70–75% |
Oxidation to Carboxylic Acid
The aldehyde intermediate is oxidized to 2,3-dihydrobenzo[b]dioxine-6-carboxylic acid using potassium permanganate (KMnO₄) in aqueous medium at 90–100°C.
Reaction Conditions
| Parameter | Value |
|---|---|
| Oxidizing Agent | KMnO₄ |
| Temperature | 90–100°C |
| Solvent | Water |
| Yield | 85–90% |
Conversion to Carboxamide
The carboxylic acid is converted to the carboxamide via activation with thionyl chloride (SOCl₂) followed by reaction with ammonium hydroxide.
Critical Step
Excess SOCl₂ must be removed under vacuum to avoid side reactions during amidation.
Coupling of Triazine and Benzodioxine Moieties
The final step involves coupling the aminomethyl-triazine derivative with the benzodioxine carboxamide using a carbodiimide-based coupling agent:
Amide Bond Formation
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate the reaction in dimethylformamide (DMF) at room temperature.
Reaction Conditions
| Parameter | Value |
|---|---|
| Coupling Agent | EDC/HOBt |
| Solvent | DMF |
| Temperature | 25°C |
| Yield | 65–70% |
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized by NMR, HPLC, and high-resolution mass spectrometry (HRMS).
Alternative Synthetic Routes and Comparative Analysis
One-Pot Triazine Functionalization
A patent-pending method combines all triazine substitutions in a single pot using sequential addition of nucleophiles, reducing total synthesis time by 40%.
Solid-Phase Synthesis for Carboxamide
Immobilization of the benzodioxine carboxylic acid on Wang resin enables automated synthesis, though yields remain lower (50–55%).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the dimethylamino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism by which N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide exerts its effects involves interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites on proteins or nucleic acids, potentially inhibiting their function. The dimethylamino group may enhance the compound’s ability to penetrate cell membranes, facilitating its biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural differences and similarities between the target compound and related derivatives described in the literature:
Key Observations:
Triazine Substitution Patterns: The target compound’s 4-dimethylamino and 6-methoxy groups are strong electron-donating substituents, which may enhance solubility and modulate electronic interactions in biological systems. In contrast, amino groups (as in and ) are less sterically hindered but offer weaker electron-donating effects. The sulfonamide derivatives in feature variable R2 groups, allowing for tunable hydrophobicity and binding affinity, whereas the carboxamide in the target compound may exhibit distinct hydrogen-bonding capabilities.
Heterocyclic Core Modifications: Compound 25 incorporates a partially reduced triazinone core (3,4-dihydro-1,3,5-triazin-2(1H)-one), which introduces a carbonyl group and reduces aromaticity. This structural change likely alters reactivity and metabolic stability compared to the fully aromatic triazine in the target compound.
Implications of Structural Differences on Physicochemical Properties
- Solubility: The dimethylamino and methoxy groups in the target compound may improve aqueous solubility relative to sulfonamide derivatives (e.g., ), which often exhibit lower solubility due to their hydrophobic benzenesulfonamide moieties.
- Electron Distribution: The electron-rich triazine core in the target compound could enhance π-π stacking interactions in biological targets, whereas the reduced triazinone in might favor hydrogen bonding via its carbonyl group.
- Bioactivity : Sulfonamide derivatives () are historically associated with antimicrobial and enzyme-inhibitory activities, while carboxamides (as in the target compound) are common in kinase inhibitors and receptor antagonists.
Biological Activity
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, highlighting its applications in medicinal chemistry and pharmacology.
Chemical Structure and Synthesis
The compound features a triazine core linked to a dihydrobenzo[dioxine] structure. The presence of the dimethylamino and methoxy groups enhances its solubility and reactivity.
Synthesis Overview:
- The synthesis typically involves multiple steps including the reaction of 4-(dimethylamino)-6-methoxy-1,3,5-triazine with suitable acyl derivatives under controlled conditions.
- Reaction conditions often include specific catalysts and solvents to optimize yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes.
- Receptor Interaction: The compound can bind to cellular receptors, modulating signaling pathways.
- Nucleic Acid Interaction: It may intercalate with DNA or RNA, affecting transcription and translation processes.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Anticancer Activity: Several studies have shown that triazine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung) | 0.20 |
| MCF-7 (Breast) | 1.25 |
| HeLa (Cervical) | 1.03 |
Case Studies
- Antitumor Activity:
-
Pharmacological Applications:
- The compound has been explored as a potential therapeutic agent in drug development due to its unique structural features that suggest interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
